1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN. It is a cyclopropane derivative that contains a bromine atom and a methyl group attached to a phenyl ring, along with an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-5-methylbenzyl chloride.
Cyclopropanation: The benzyl chloride derivative undergoes cyclopropanation using a suitable reagent such as diazomethane or a similar cyclopropanating agent.
Amination: The cyclopropane intermediate is then subjected to amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with potassium permanganate or reduction with lithium aluminum hydride.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with carboxylic acids or isocyanates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-bromo-5-methylphenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine hydrochloride: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
1-(2-chloro-5-methylphenyl)cyclopropan-1-amine hydrochloride: The chlorine atom in place of bromine can lead to different chemical and biological properties.
1-(2-bromo-4-methylphenyl)cyclopropan-1-amine hydrochloride: The position of the methyl group on the phenyl ring can influence the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
2639419-62-6 |
---|---|
Molecular Formula |
C10H13BrClN |
Molecular Weight |
262.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.